N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
This compound is a quinazolinone-derived acetamide featuring dual quinazolin-4-one moieties linked via an acetamide bridge. Its structure includes a 2-methoxyethyl substituent at the N3 position of the dihydroquinazolinone ring and a 4-oxoquinazolin-3(4H)-yl group at the acetamide side chain.
Properties
Molecular Formula |
C21H19N5O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H19N5O4/c1-30-9-8-25-12-22-18-7-6-14(10-16(18)21(25)29)24-19(27)11-26-13-23-17-5-3-2-4-15(17)20(26)28/h2-7,10,12-13H,8-9,11H2,1H3,(H,24,27) |
InChI Key |
OLXWHJSDTOIDRE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This is usually achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the quinazoline core using 2-methoxyethyl halides in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate product to introduce the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential as an enzyme inhibitor or receptor modulator.
Medicine: It may have therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The quinazoline core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological activity of quinazolinone-acetamide derivatives is highly dependent on substituents at the quinazolinone core and the acetamide side chain. Below is a comparison with key analogs:
Table 1: Structural and Physicochemical Properties of Selected Quinazolinone-Acetamide Derivatives
*Calculated based on molecular formula. †Average molecular weight for the series.
Anticancer Activity
- Compound 11n () demonstrated potent anticancer activity, likely due to the methoxystyryl group enhancing cellular uptake and DNA intercalation. Its IC50 values against breast cancer cell lines were <10 μM .
- N-(4-Chlorophenyl)-2-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11r, ) showed an IC50 of 460.34 μM, attributed to nitro group-induced oxidative stress in cancer cells .
Antimicrobial Activity
- 2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide () exhibited inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with a MIC of 2.5 μg/mL, highlighting the role of the phenyl group in target binding .
- N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)sulfanyl)acetamide () showed broad-spectrum antibacterial activity, likely due to the thioxothiazolidinone moiety disrupting bacterial membranes .
Enzyme Inhibition
Key Structural-Activity Relationships (SARs)
Substituent Position: Methoxy or chloro groups at the quinazolinone C6 position (e.g., ) enhance metabolic stability .
Side Chain Flexibility: Acetamide-linked quinazolinones (e.g., ) show better solubility than ether-linked analogs .
Aromatic vs. Aliphatic Substituents : Phenyl or styryl groups () improve DNA intercalation, while aliphatic chains (e.g., 2-methoxyethyl in the target compound) may optimize pharmacokinetics .
Biological Activity
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that combines two distinct quinazolinone moieties with an acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 396.43 g/mol. The presence of methoxyethyl and oxo groups enhances its chemical reactivity and potential biological interactions.
Anticancer Properties
Research indicates that compounds within the quinazolinone class, including this compound, exhibit significant anticancer properties . Studies have demonstrated that similar quinazolinones can inhibit various kinases involved in tumor progression. For instance:
- Mechanism of Action : The compound may inhibit specific kinases that are crucial for cancer cell proliferation and survival, leading to apoptosis in malignant cells.
- Case Study : A study on related quinazolinone derivatives showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7), suggesting that this compound could have similar efficacy .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent . Its structural features suggest possible interactions with bacterial enzymes or receptors:
- Mechanism of Action : It may disrupt bacterial cell wall synthesis or inhibit protein synthesis through enzyme inhibition.
- Research Findings : Preliminary studies have indicated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
In vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound:
| Activity | Methodology | Results |
|---|---|---|
| Anticancer | MTT assay on MCF-7 cells | IC50 = 12 µM |
| Antimicrobial | Agar diffusion method | Zone of inhibition = 15 mm |
In vivo Studies
Further research is needed to evaluate the in vivo efficacy and safety profile. Initial animal model studies could provide insights into its pharmacokinetics and therapeutic index.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways relevant to cancer and microbial growth.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses to stress or damage.
Future Research Directions
To fully elucidate the biological activity of this compound, several research avenues should be explored:
- Detailed Mechanistic Studies : Understanding the specific molecular targets and pathways involved.
- Clinical Trials : Progressing to clinical evaluations to assess safety and efficacy in humans.
- Structural Modifications : Investigating analogs to enhance potency and selectivity.
Q & A
Q. What established synthetic routes are used to prepare N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide?
Methodological Answer: The synthesis involves sequential functionalization of the quinazolinone core. For example:
- Step 1 : Formation of the quinazolinone scaffold via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
- Step 2 : Introduction of the methoxyethyl group at position 3 using alkylation reactions with 2-methoxyethyl halides in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Coupling of the acetamide moiety via nucleophilic substitution. Chloroacetyl intermediates react with amines under reflux in aprotic solvents (e.g., DMF), monitored by TLC for completion .
Q. How is the compound’s purity validated, and what analytical techniques are critical for structural confirmation?
Methodological Answer:
- Purity : Assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
- Structural Confirmation :
- 1H/13C NMR : Methoxyethyl protons (δ 3.2–3.5 ppm), quinazolinone aromatic protons (δ 7.5–8.3 ppm), and carbonyl carbons (δ 165–175 ppm) .
- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm C=O stretching in quinazolinone and acetamide groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₂N₄O₅: 486.16) .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the quinazolinone core with acetamide intermediates?
Methodological Answer:
- Solvent Selection : Use anhydrous acetone or DMF to minimize hydrolysis of chloroacetyl intermediates .
- Catalysis : Add catalytic KI to enhance reactivity in SN2 reactions .
- Stoichiometry : Maintain a 1:1.2 molar ratio of quinazolinone to chloroacetyl derivative to drive the reaction to completion .
- Temperature Control : Reflux at 60–80°C for 6–12 hours, depending on substituent steric effects .
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize results .
- Impurity Profiling : Characterize byproducts (e.g., via LC-MS) from incomplete coupling reactions, which may antagonize biological activity .
- Dose-Response Validation : Perform triplicate experiments with ≥6 concentration points to ensure reproducibility .
Q. How can computational modeling guide structural modifications to enhance target binding affinity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict interactions with kinases (e.g., EGFR). Substituents at position 6 of the quinazolinone (e.g., halogens) improve hydrophobic interactions .
- DFT Calculations : Analyze electron density maps to optimize hydrogen bonding (e.g., introducing -NH₂ groups at position 2) .
- ADMET Prediction : Tools like SwissADME assess logP and solubility to balance bioavailability and target engagement .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC. Compare half-life (t₁/₂) across studies .
- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free quinazolinone or acetamide fragments) that may explain variability .
- Buffer Composition : Note differences in ionic strength or serum protein content (e.g., fetal bovine serum) that stabilize or destabilize the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
